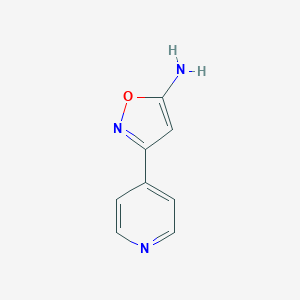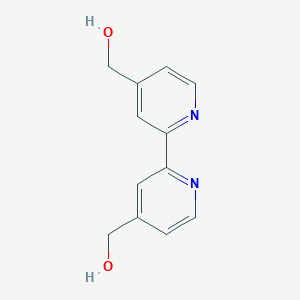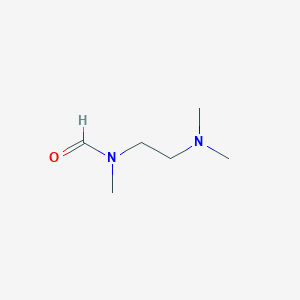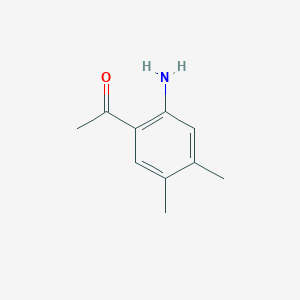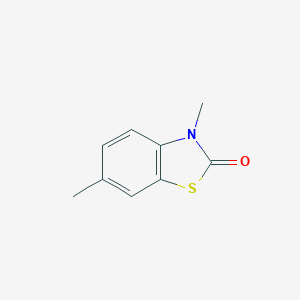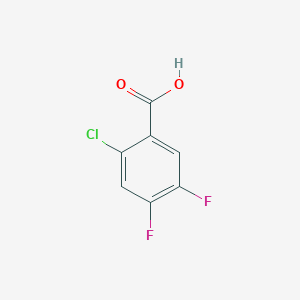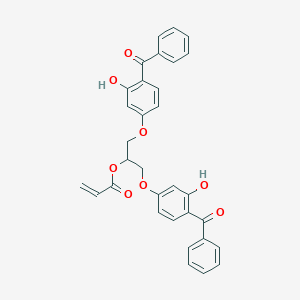
1,3-双(4-苯甲酰-3-羟基苯氧基)-2-丙基丙烯酸酯
描述
Synthesis Analysis
The synthesis of related acrylate-based compounds involves the reaction of acryloyl chloride with hydroxy or ether compounds in the presence of a catalyst such as triethylamine, under controlled conditions to ensure the formation of the desired product. For example, in the synthesis of polymeric hydrogels, a novel crosslinker is synthesized using acryloyl chloride and specific hydroxy compounds, demonstrating the versatility of acrylate derivatives in polymer synthesis A. Arun & B. Reddy, 2005.
Molecular Structure Analysis
Molecular structure analysis of acrylate compounds, including 1,3-bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate, often utilizes spectroscopic techniques such as FTIR and NMR. These methods provide detailed insights into the compound's functional groups, molecular geometry, and electronic structure, which are crucial for understanding its reactivity and properties M. Ghaemy, S. Bekhradnia, & Maryam Heidaripour, 2008.
Chemical Reactions and Properties
Acrylate derivatives participate in various chemical reactions, including polymerization and crosslinking, to form polymers with unique properties. For instance, conjugate substitution and addition reactions involving acrylate compounds lead to the formation of degradable polymers, highlighting the compound's role in developing environmentally friendly materials Yasuhiro Kohsaka, T. Miyazaki, & Keito Hagiwara, 2018.
Physical Properties Analysis
The physical properties of acrylate-based compounds, such as their viscosity, refractive index, and thermal behavior, are crucial for their application in materials science. These properties are determined through experimental studies, including differential scanning calorimetry (DSC) and polarized optical microscopy (POM), to assess the compound's suitability for specific applications M. Qi, 2000.
Chemical Properties Analysis
The chemical properties of acrylate compounds, including reactivity, polymerization behavior, and the ability to form complexes with metals, are integral to their functionality in various domains. Studies on polymeric systems based on acrylate derivatives reveal their potential in creating advanced materials with desirable chemical and physical properties K. Davy & M. Braden, 1991.
科学研究应用
环境和健康影响研究
一个关键的研究领域涉及评估具有相似结构或功能的化合物的环境和健康影响。例如,对双酚A(BPA)及其类似物的研究已经凸显出对它们内分泌干扰效应以及对人类健康和环境可能影响的担忧(Lagos-Cabré & Moreno, 2012)。这些调查对于理解在工业应用中使用这些化学物质的更广泛影响至关重要。
聚合物化学和应用
具有丙烯酸酯功能的化合物在聚合物化学中起着关键作用,它们被用于创建高性能聚合物,因为它们能够快速聚合并形成具有理想机械性能的材料。三元聚合物的合成,涉及自由基溶液聚合包括苯甲酰和丙烯酸酯基团的单体,展示了这些化合物在为特定应用创建具有定制性能的材料方面的多功能性(Srivastava et al., 2002)。
生物医学应用
含有丙烯酸酯和苯甲酰基团的化合物在临床骨水泥和牙科材料研究中凸显了生物医学应用。这些研究探讨了聚合物化的动力学、胺活化剂的作用,以及残留单体对毒性和生物相容性的影响(Vázquez et al., 1998)。这些见解对于开发安全有效的医疗和牙科材料至关重要。
降解和稳定性
对聚合物材料在各种条件下降解的研究,例如暴露于红外光,提供了关于由1,3-双(4-苯甲酰-3-羟基苯氧基)-2-丙基丙烯酸酯等化合物制成的材料的寿命和稳定性的重要信息。了解影响材料降解的机制和因素对于设计和应用这些材料在暴露于高强度光线或其他降解条件的环境中至关重要(Osenbach et al., 2004)。
属性
IUPAC Name |
1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVIDCCKLYDABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545737 | |
| Record name | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate | |
CAS RN |
103637-50-9 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103637-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

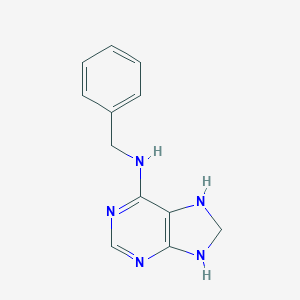

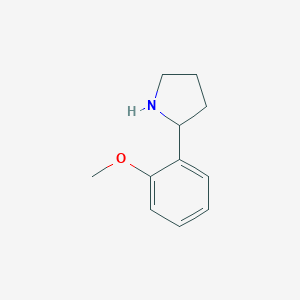
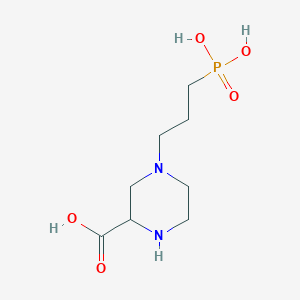
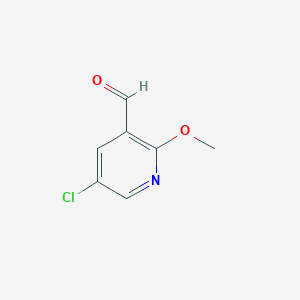
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
